molecular formula C23H29NO4S B8101207 Benocyclidine fumarate

Benocyclidine fumarate

Cat. No.: B8101207
M. Wt: 415.5 g/mol
InChI Key: AMTYJSWZECGJOO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid is a tertiary amino compound that consists of cyclohexane having piperidin-1-yl and benzothiophen-2-yl groups attached at position 1. This compound is known for its potent dopamine re-uptake inhibition properties, with a behavioral profile different from that of phencyclidine (PCP) and similar to that of cocaine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine involves the reaction of cyclohexanone with 1-benzothiophene-2-ylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with piperidine in the presence of a dehydrating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on dopamine re-uptake inhibition and its potential use in neurobiological research.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dopamine re-uptake. It blocks the transport of dopamine into axon terminals or storage vesicles within terminals, leading to increased levels of dopamine in the synaptic cleft. This mechanism is similar to that of cocaine but with a different behavioral profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine is unique due to its specific combination of structural features and its potent dopamine re-uptake inhibition properties. Its behavioral profile sets it apart from other similar compounds, making it a valuable compound for scientific research .

Properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTYJSWZECGJOO-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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